molecular formula C16H14N2O4S B3018327 5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1105231-17-1

5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B3018327
CAS No.: 1105231-17-1
M. Wt: 330.36
InChI Key: BCWVXVHWNCNPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a benzothiazole ring fused with a pyranone moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.

    Pyranone Formation: The next step involves the formation of the pyranone ring. This is typically done through a Knoevenagel condensation reaction between an ethyl acetoacetate and an aldehyde, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the pyranone derivative. This is usually achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and flow chemistry techniques .

Chemical Reactions Analysis

5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its combined benzothiazole and pyranone structure, which contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-3-21-13-8-22-12(7-11(13)19)15(20)18-16-17-10-5-4-9(2)6-14(10)23-16/h4-8H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWVXVHWNCNPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.